molecular formula C29H30O7 B11941975 Methyl 2,3-di-O-acetyl-5-O-(triphenylmethyl)pentofuranoside CAS No. 6340-64-3

Methyl 2,3-di-O-acetyl-5-O-(triphenylmethyl)pentofuranoside

Cat. No.: B11941975
CAS No.: 6340-64-3
M. Wt: 490.5 g/mol
InChI Key: ICWBPLBETGRFDW-UHFFFAOYSA-N
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Description

2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE: is a complex organic compound with the molecular formula C29H30O7 and a molecular weight of 490.558 g/mol . This compound is a derivative of xylofuranose, a sugar molecule, and is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of xylofuranose. The trityl group is introduced to protect the 5-hydroxyl group, followed by acetylation of the 2 and 3 positions. The final step involves methylation of the 1-hydroxyl group .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimization for scale and efficiency. This includes the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the trityl group, converting it back to a hydroxyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups.

Scientific Research Applications

Chemistry: In organic chemistry, 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions at specific sites .

Biology and Medicine: This compound is used in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies. The protected sugar moiety can be incorporated into nucleosides, enhancing their stability and bioavailability .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel therapeutic agents with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of biologically active compounds. The trityl and acetyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained .

Comparison with Similar Compounds

Uniqueness: 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is unique due to its specific combination of protecting groups, which allows for selective reactions at the 1, 2, 3, and 5 positions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry .

Properties

CAS No.

6340-64-3

Molecular Formula

C29H30O7

Molecular Weight

490.5 g/mol

IUPAC Name

[4-acetyloxy-5-methoxy-2-(trityloxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C29H30O7/c1-20(30)34-26-25(36-28(32-3)27(26)35-21(2)31)19-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19H2,1-3H3

InChI Key

ICWBPLBETGRFDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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